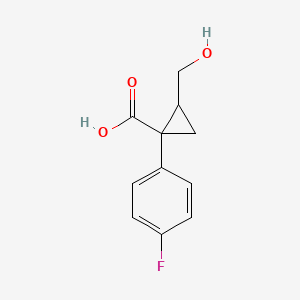

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H11FO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) |

InChI Key |

XBELNPABIUJBJB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C2=CC=C(C=C2)F)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of 4-Fluorostyrene Derivatives

A common approach involves the cyclopropanation of 4-fluorostyrene or related alkenes using reagents such as trimethylsulfoxonium iodide or diazomethane derivatives in the presence of strong bases (e.g., sodium hydride) or catalysts. This method forms the cyclopropane ring with the 4-fluorophenyl substituent already in place.

- The alkene substrate is reacted with trimethylsulfoxonium iodide and a base in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

- The cyclopropanation proceeds via a sulfur ylide intermediate, yielding cyclopropane esters or acids after subsequent hydrolysis.

- Hydroxymethyl substitution can be introduced post-cyclopropanation via selective functional group transformations.

Stereoselective Cyclopropanation

- Use of chiral catalysts such as chiral oxazaborolidines with borane complexes allows enantioselective reduction steps and stereocontrol during cyclopropane formation.

- The stereochemistry is crucial for biological activity and is controlled by the choice of catalyst and reaction conditions.

After cyclopropanation, the introduction of the hydroxymethyl group at the 2-position of the cyclopropane ring can be achieved by:

- Reduction of aldehyde or ketone intermediates to hydroxymethyl groups using mild reducing agents.

- Hydroxymethylation via nucleophilic substitution or hydroxylation reactions on halogenated cyclopropane intermediates.

For example, a 2-chloro-1-(4-fluorophenyl)cyclopropane intermediate can be reacted with formaldehyde or hydroxide sources to yield the hydroxymethyl derivative.

Carboxylic Acid Formation and Purification

- The carboxylic acid functionality is typically introduced by hydrolysis of ester precursors or oxidation of corresponding alcohols or aldehydes.

- Acidic or basic hydrolysis conditions are employed depending on the protecting groups and stability of other substituents.

- Purification often involves crystallization or chromatographic methods to isolate the pure acid.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Aldol condensation or Wittig reaction | 4-Fluorobenzaldehyde + malonic acid + base | Formation of 4-fluorostyrene derivative |

| 2 | Cyclopropanation | Trimethylsulfoxonium iodide + NaH in DMSO | Formation of cyclopropane ester intermediate |

| 3 | Hydrolysis | Acidic or basic hydrolysis | Conversion to cyclopropane carboxylic acid |

| 4 | Halogenation | Chlorination at 2-position | Formation of 2-chloro cyclopropane intermediate |

| 5 | Hydroxymethylation | Reaction with formaldehyde or hydroxide | Introduction of hydroxymethyl group |

| 6 | Purification | Crystallization or chromatography | Isolation of pure 1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |

Improved Process Insights

A recent improved process (2022) for related 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid intermediates highlights:

- Optimized reaction conditions to increase yield and purity.

- Use of safer reagents and elimination of hazardous steps.

- Scalability for industrial synthesis.

Though this patent focuses on carbamoyl derivatives, the core cyclopropane formation and substitution chemistry is applicable to hydroxymethyl derivatives.

Analytical and Research Findings

- Spectroscopic data (NMR, IR) confirm the presence and position of the hydroxymethyl and carboxylic acid groups.

- Stereochemical assignments are supported by chiral catalysts and X-ray crystallography in some studies.

- Reaction yields vary depending on catalyst, solvent, and temperature but typically range from 50% to 80% for key steps.

- Purity is critical for pharmaceutical applications, requiring rigorous chromatographic purification.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Cyclopropanation base | Sodium hydride (NaH) or sodium hydroxide (NaOH) | Strong base needed for ylide generation |

| Cyclopropanation reagent | Trimethylsulfoxonium iodide or diazomethane | Sulfur ylide preferred for selectivity |

| Solvent | DMSO, toluene | Polar aprotic solvents favored |

| Temperature | Room temperature to reflux (25–110 °C) | Depends on step |

| Hydroxymethylation | Formaldehyde or hydroxide ion | Introduces hydroxymethyl group |

| Hydrolysis | Acidic (H2SO4) or basic (NaOH) conditions | Converts esters to acids |

| Yield | 50–80% per step | Optimized processes improve yield |

| Purification | Crystallization, chromatography | Essential for pharmaceutical grade purity |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(4-Fluorophenyl)-2-(carboxymethyl)cyclopropane-1-carboxylic acid.

Reduction: 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-methanol.

Substitution: 1-(4-Methoxyphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs. Its applications include:

- Anti-inflammatory Agents : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

- Analgesics : Research indicates potential analgesic properties that may be beneficial in pain management therapies.

- Anticancer Research : Preliminary studies suggest that this compound may affect cancer cell proliferation, warranting further investigation into its mechanisms and efficacy against various cancer types.

Material Science

The unique structural properties of this compound allow it to be utilized in the development of advanced materials:

- Polymer Chemistry : It can serve as a monomer or additive in synthesizing polymers with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its reactivity can be harnessed to create novel coatings with specific functionalities, such as improved adhesion or resistance to environmental degradation.

Agricultural Research

In agriculture, the compound is being explored for its potential as:

- Pesticides or Herbicides : Due to its biological activity, it may be developed into effective agents for controlling pests or weeds.

- Plant Growth Regulators : Studies are ongoing to evaluate its effects on plant growth and development, potentially leading to applications in crop management.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid and evaluated their anti-inflammatory effects using in vitro models. The results indicated that certain derivatives significantly inhibited pro-inflammatory cytokines, showcasing the compound's therapeutic potential .

Case Study 2: Polymer Development

A research team at a leading university explored the use of this compound in creating high-performance polymers. They reported that incorporating the compound improved the mechanical strength and thermal stability of the resulting materials, making them suitable for industrial applications .

Case Study 3: Agricultural Applications

Field trials conducted by an agricultural research institute tested formulations containing 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid against common crop pests. The findings demonstrated effective pest control with minimal environmental impact, suggesting its viability as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

Fluorinated Aryl Derivatives

(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₀H₉FO₂

- Molecular Weight : 180.18 g/mol

- Key Features : Lacks the hydroxymethyl group but shares the 4-fluorophenyl and carboxylic acid substituents.

- Physical Properties : Stored at 2–8°C; hazard classification (H301: toxic if swallowed) .

Structural Insight: Fluorine at the 3-position instead of 4 alters electronic effects and steric interactions .

Trifluoromethyl and Halogenated Derivatives

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid

Functional Group Modifications

Hydroxymethyl vs. Carboxylic Acid Derivatives

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid

- Molecular Formula : C₁₁H₁₂O₃

- Key Feature : Phenyl instead of 4-fluorophenyl; hydroxymethyl group enhances hydrophilicity.

- Synthesis : Likely involves epoxide ring-opening or allylic hydroxylation strategies .

1-Fluorocyclopropane-1-carboxylic Acid

Data Table: Comparative Analysis of Cyclopropane Derivatives

Biological Activity

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its potential biological activities. This compound, characterized by its unique three-dimensional structure due to the cyclopropane ring and the presence of a fluorophenyl group, has garnered interest in medicinal chemistry for its possible therapeutic applications.

- Molecular Formula : C11H11FO3

- Molecular Weight : 210.20 g/mol

- Physical Appearance : White powdery substance

- Melting Point : 173.0 to 177.0 °C

- Boiling Point : Predicted at 475.2 ± 30.0 °C

- Density : 1.521 g/cm³

The fluorine atom in the structure enhances lipophilicity, which may influence its interaction with biological targets .

Mechanisms of Biological Activity

Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid exhibit various biological activities, including:

- Anti-inflammatory Properties : The compound's structure suggests potential interactions with enzymes involved in inflammatory pathways.

- Analgesic Effects : Preliminary studies indicate that derivatives of cyclopropane carboxylic acids may modulate pain signaling pathways.

- Anticancer Activity : Some analogs have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The unique combination of a fluorinated phenyl group and a hydroxymethyl substituent in 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid sets it apart from other analogs, potentially offering distinct pharmacological benefits. The structural features facilitate interactions with biological targets, making it an interesting candidate for further pharmacological studies.

| Property | Description |

|---|---|

| Lipophilicity | Enhanced by fluorine substitution |

| Biological Targets | Enzymes and receptors involved in inflammation and cancer |

| Potential Activities | Anti-inflammatory, analgesic, anticancer |

Case Studies and Research Findings

Recent studies have explored the biological activity of cyclopropane derivatives:

- Anticancer Activity : A study demonstrated that similar compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .

- Enzyme Inhibition : Research has indicated that derivatives can inhibit monoacylglycerol lipase (MAGL), an enzyme linked to cancer progression and pain modulation .

- Structure-Based Drug Design : Interaction studies suggest modifications to the cyclopropane structure can significantly alter interaction profiles with biological targets, highlighting the importance of SAR in drug development .

Future Directions

Further research is necessary to elucidate the mechanisms by which 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid exerts its biological effects and to identify specific therapeutic targets. Investigating the compound's pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the cyclopropane core in derivatives like 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid?

- Answer : Cyclopropanation typically involves diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained ring . For hydroxymethyl introduction, post-cyclopropanation modifications like nucleophilic substitution (e.g., using hydroxymethylating agents) or reduction of ester/carbonyl precursors are employed. Reaction conditions (temperature, solvent polarity) must be optimized to minimize ring strain-induced side reactions .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional group integrity of this compound?

- Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential for analyzing cyclopropane ring geometry and fluorophenyl/hydroxymethyl substituents. X-ray crystallography provides definitive stereochemical assignment, particularly for strained cyclopropane systems . FT-IR and mass spectrometry (HRMS) validate functional groups (e.g., carboxylic acid, hydroxymethyl) .

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

- Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent aromatic ring, affecting π-π stacking in biological systems and stabilizing intermediates during nucleophilic substitutions. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in cyclopropane ring formation for chiral derivatives like this compound?

- Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Ru(II)-pybox complexes) enhance diastereomeric excess. For example, asymmetric cyclopropanation using diazoacetates with bulky ester groups can bias ring closure toward a specific stereoisomer . Solvent polarity and temperature gradients further refine selectivity .

Q. How can competing side reactions (e.g., ring-opening or epimerization) be mitigated during functionalization of the cyclopropane core?

- Answer : Kinetic control via low-temperature reactions (-78°C to 0°C) minimizes ring strain release. Protecting the hydroxymethyl group (e.g., as a silyl ether) prior to carboxylic acid activation prevents undesired intramolecular interactions. Catalytic additives (e.g., DMAP) accelerate desired pathways .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly against microbial targets?

- Answer : Antifungal activity can be assessed using broth microdilution assays (CLSI M27/M38 guidelines) against Candida or Aspergillus strains. For enzyme inhibition, fluorescence-based assays (e.g., APF/HPF probes for hydroxyl radical detection) quantify oxidative stress modulation . Dose-response curves (IC₅₀) and time-kill studies validate efficacy .

Q. How do isotopic labeling (e.g., ¹³C) and metabolic tracing enhance mechanistic studies of this compound’s pharmacokinetics?

- Answer : Isotopic labeling at the cyclopropane carbon (e.g., ¹³C) enables tracking via LC-MS/MS in bioavailability studies. In vitro microsomal assays (e.g., human liver microsomes) identify metabolic hotspots, while PET imaging with ¹⁸F-labeled analogs visualizes tissue distribution .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for cyclopropane derivatives?

- Answer : Cross-validate with computed NMR shifts (DFT/GIAO methods) and control experiments using stereochemically pure standards. Solvent effects (e.g., DMSO vs. CDCl₃) and pH variations must be standardized .

Q. What computational tools aid in reconciling conflicting biological activity data across studies?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions, identifying key binding residues. Free energy calculations (MM-PBSA) quantify affinity differences between enantiomers .

Methodological Tables

Table 1 : Key Reaction Conditions for Cyclopropanation

| Step | Reagents/Conditions | Yield (%) | Selectivity (d.r.) | Reference |

|---|---|---|---|---|

| Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65 | 85:15 | |

| Hydroxymethylation | NaBH₄, MeOH, 0°C → rt | 72 | N/A |

Table 2 : Biological Activity Profiling (Example)

| Assay Type | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| Antifungal (MIC) | C. albicans | 8 µg/mL | |

| Hydroxyl Radical Scavenging | HPF Probe | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.